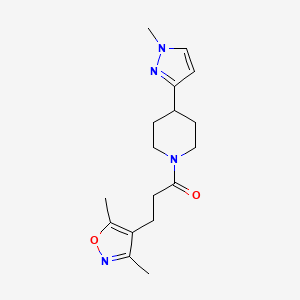

3-(3,5-dimethylisoxazol-4-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2/c1-12-15(13(2)23-19-12)4-5-17(22)21-10-6-14(7-11-21)16-8-9-20(3)18-16/h8-9,14H,4-7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUVYYBPNHCOOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)C3=NN(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,5-dimethylisoxazol-4-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one (CAS Number: 2034288-24-7) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies from recent research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 302.37 g/mol. The structure includes a dimethylisoxazole moiety and a pyrazole ring, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₄O₂ |

| Molecular Weight | 302.37 g/mol |

| CAS Number | 2034288-24-7 |

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been investigated for its inhibitory effects on viral proteases, which are crucial for the replication of flaviviruses such as Zika and dengue viruses. In vitro assays demonstrated that compounds with similar structural features exhibited IC50 values in the low micromolar range against these viral targets .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural components:

- The isoxazole ring is associated with enhanced interaction with biological targets due to its electron-withdrawing nature.

- The pyrazole moiety contributes to increased stability and bioactivity, particularly in interactions with enzyme active sites.

A study on related compounds indicated that modifications to the pyrazole and isoxazole rings significantly influenced their potency against viral targets, suggesting a need for further optimization in drug design .

Study 1: Antiviral Efficacy

In a controlled laboratory setting, the compound was tested against Zika virus protease, yielding promising results. The study reported an IC50 value of approximately 130 nM, indicating strong inhibitory activity. This suggests that derivatives of this compound could serve as lead candidates for antiviral drug development .

Study 2: Toxicity Assessment

Toxicological evaluations were conducted to assess the safety profile of the compound. Preliminary results indicated low cytotoxicity in mammalian cell lines at therapeutic concentrations, suggesting a favorable safety margin for further development .

Scientific Research Applications

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activity. Key findings include:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-cancer | Inhibits proliferation of cancer cells | |

| Neuroprotective | Potential modulation of neurotransmitter systems | |

| Enzyme Inhibition | Possible inhibition of specific enzymes |

Case Studies :

- Study on BRD4 Inhibitors : A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines, suggesting a similar potential for this compound.

- Neuroimaging Applications : Research on isoxazole derivatives indicated their utility as PET ligands for visualizing brain targets, which may provide insights into neurological applications.

Food Science

The compound has been evaluated for its use as a flavoring agent. According to the European Food Safety Authority (EFSA), it is intended to be used as a flavor modifier in specific food categories. The safety assessment concluded that there are no concerns regarding genotoxicity and that the compound is safe for consumption at specified doses .

Toxicological Evaluations

Toxicological studies have been conducted to assess the safety of this compound in food applications. Findings include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs are compared in Table 1. Modifications to the piperidine/pyrrolidine core, linker groups, or heterocyclic substituents significantly influence physicochemical properties and target interactions.

Table 1: Structural and Physicochemical Comparison

*Molecular weight estimated based on structural similarity to .

Key Comparative Insights

Piperidine vs. Pyrrolidine Cores: The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to the pyrrolidine (5-membered) in ’s analog. This may enhance binding to larger enzymatic pockets, as seen in kinase inhibitors .

In contrast, the 6-methylpyridinyloxy group in ’s analog introduces an oxygen atom, possibly enhancing polarity and aqueous solubility . The methanesulfonyl-phenyl group in ’s compound is a hallmark of kinase inhibitors (e.g., tyrosine kinase inhibitors), suggesting the target compound may share similar binding mechanisms .

Linker Modifications :

- All compounds retain the propan-1-one linker, which balances rigidity and flexibility. However, its length and electronic properties may vary with adjacent substituents, affecting target affinity.

Hypothesized Pharmacological Profiles

- Target Compound : Likely inhibits kinases (e.g., JAK or PI3K) due to isoxazole’s role as a ATP-binding pocket competitor and pyrazole’s hydrophobic interactions .

- ’s Pyridine Derivative : Increased polarity from the pyridinyloxy group may favor central nervous system (CNS) targets with higher solubility requirements .

- ’s Methanesulfonyl Derivative : Explicitly designed for kinase inhibition, this compound’s sulfonyl group enhances binding to polar residues in active sites .

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound?

The synthesis typically involves multi-step heterocyclic coupling reactions. For example:

- Step 1 : Refluxing intermediates (e.g., substituted pyrazoles or isoxazoles) with piperidine derivatives in ethanol or DMF to form the core structure .

- Step 2 : Purification via recrystallization using solvent mixtures like DMF-EtOH (1:1) to achieve >95% purity, confirmed by TLC with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) .

- Key challenge : Optimizing reaction time and temperature to avoid byproducts from competing cyclization pathways .

Q. What analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Use the CCP4 suite for structural determination, focusing on bond angles and stereochemistry (e.g., piperidine ring conformation) .

- Mass spectrometry : Confirm molecular weight (e.g., 343.4 g/mol for analogs) and fragmentation patterns .

- NMR : Assign peaks for methyl groups (3,5-dimethylisoxazole) and piperidin-1-yl protons to verify regiochemistry .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data?

- Dose-response validation : Use split-plot designs (e.g., randomized blocks with replicates) to test bioactivity across multiple concentrations and biological models, minimizing batch variability .

- Mechanistic follow-up : Pair enzyme inhibition assays (e.g., kinase profiling) with molecular docking simulations to reconcile discrepancies between in vitro and cellular activity .

- Statistical rigor : Apply ANOVA to differentiate between true biological effects and experimental noise .

Q. What methodologies are recommended for studying its environmental fate and ecotoxicological impact?

Adopt the INCHEMBIOL framework :

- Phase 1 : Measure logP and solubility to predict environmental partitioning.

- Phase 2 : Use microcosm models to assess biodegradation half-life in soil/water systems.

- Phase 3 : Conduct chronic toxicity assays on model organisms (e.g., Daphnia magna) at sublethal concentrations.

Q. How can protein binding interactions be elucidated using crystallography?

- Co-crystallization : Soak the compound into protein crystals (e.g., kinases) at 10 mM concentration in cryoprotectant buffer.

- Data collection : Use synchrotron radiation (1.0 Å resolution) and refine structures with CCP4’s REFMAC5, focusing on hydrogen bonds between the isoxazole ring and active-site residues .

Q. What structural analogs have been studied, and how do they inform SAR?

Q. How should researchers address stability challenges during storage?

- Condition screening : Test degradation under varying pH (2–12), temperature (4°C–40°C), and light exposure using HPLC-UV.

- Stabilizers : Add antioxidants (e.g., BHT) if oxidative degradation is observed .

- Recommendation : Store lyophilized at -20°C in amber vials to preserve integrity >12 months .

Q. What advanced statistical models are suitable for optimizing synthesis yields?

- Response Surface Methodology (RSM) : Model variables (e.g., solvent ratio, catalyst loading) to predict optimal conditions.

- Machine learning : Train algorithms on historical reaction data to prioritize high-yield pathways .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.